CBP/p300-IN-21

Description

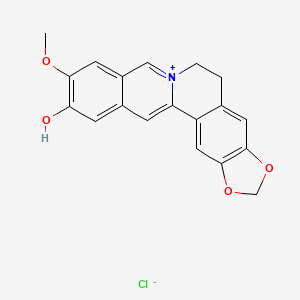

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H16ClNO4 |

|---|---|

Molecular Weight |

357.8 g/mol |

IUPAC Name |

17-methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,13,15,17,19-octaen-18-ol;chloride |

InChI |

InChI=1S/C19H15NO4.ClH/c1-22-17-7-13-9-20-3-2-11-6-18-19(24-10-23-18)8-14(11)15(20)4-12(13)5-16(17)21;/h4-9H,2-3,10H2,1H3;1H |

InChI Key |

LEZRKXQEEAZRPS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C=C3C4=CC5=C(C=C4CC[N+]3=CC2=C1)OCO5)O.[Cl-] |

Origin of Product |

United States |

Discovery and Preclinical Development of Cbp/p300 in 21 As a Modulator of Hat Activity

Rationale for Targeting CBP/p300 in Disease Therapeutics

CBP and p300 are large, multidomain proteins that act as crucial transcriptional co-activators for a wide array of transcription factors, including p53, c-Myc, and nuclear steroid hormone receptors like the androgen receptor (AR) and estrogen receptor (ER). nih.govnih.govthno.orgmdpi.com Their histone acetyltransferase (HAT) activity, which involves the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histones and other proteins, is essential for regulating gene expression. nih.govthno.org This acetylation can relax chromatin structure, making DNA more accessible for transcription, and can also directly modulate the activity of transcription factors. nih.govthno.org

The involvement of CBP/p300 in critical cellular processes such as cell growth, proliferation, differentiation, and apoptosis has linked their dysregulation to various pathologies, particularly cancer. nih.govnih.gov Overexpression of CBP/p300 is correlated with cancer progression and poor prognosis in several cancer types, including prostate and breast cancer. mdpi.comnih.govbiorxiv.org For instance, in castration-resistant prostate cancer, CBP and p300 are upregulated and enhance androgen receptor signaling, promoting tumor growth. thno.orgbiorxiv.org Similarly, the HAT activity of p300 is required for ER-mediated gene expression in breast cancer. nih.gov Furthermore, CBP/p300 are implicated in the function of oncogenic fusion proteins, such as MOZ-p300 in acute myeloid leukemia. researchgate.net

Given their central role in driving oncogenic gene expression programs, inhibiting the HAT activity of CBP/p300 presents a promising therapeutic strategy. nih.govthno.org Selective small molecule inhibitors are needed to dissect the specific consequences of HAT domain inhibition and to validate CBP/p300 as therapeutic targets. acs.orgnih.gov The development of such inhibitors could offer new avenues for treating cancers and other diseases characterized by aberrant gene activation. researchgate.netnih.gov

Origins of CBP/p300-IN-21 (Compound 5d/21) within Chemical Scaffold Classes (e.g., Spirohydantoins, Spiro Oxazolidinediones)

The development of potent and selective CBP/p300 inhibitors has evolved through the exploration of various chemical scaffolds. Early efforts identified natural products and bisubstrate analogs, but these often suffered from modest potency and poor cell permeability. acs.orgnih.gov A significant breakthrough came with the discovery of spirocyclic scaffolds, which offered a promising template for lead optimization. nih.gov

Virtual ligand screening and subsequent medicinal chemistry efforts identified spirohydantoins and spiro oxazolidinediones as key chemical classes for developing CBP/p300 inhibitors. nih.govacs.org A notable example from the spiro oxazolidinedione class is A-485, which was one of the first drug-like, potent, and selective inhibitors of the p300/CBP HAT domain. nih.govacs.orgresearchgate.net The discovery of A-485 began with a virtual ligand screening hit that was optimized by introducing a spirocyclization and a urea (B33335) moiety, significantly improving potency. acs.orgacs.org

The spirohydantoin scaffold also proved to be a fruitful area of investigation. While initial spirohydantoin compounds showed good potency, they often had inferior pharmacokinetic properties, such as poor membrane permeability. nih.gov However, further optimization of this series led to the discovery of novel drug-like spirohydantoins with improved cellular potency and oral bioavailability. nih.gov this compound, also known as compound 5d, emerged from these research endeavors as a selective inhibitor of p300 and CBP. medchemexpress.com The development of these spirocyclic compounds highlights the importance of scaffold-based drug design in achieving potent and selective modulation of HAT activity.

Strategies for Identifying and Optimizing Potent and Selective CBP/p300 Inhibitors

The discovery of potent and selective CBP/p300 inhibitors has been propelled by a combination of advanced screening techniques and iterative chemical optimization. These strategies have been crucial in navigating the complexities of targeting the HAT domain and achieving desirable pharmacological properties.

High-Throughput Screening and Virtual Ligand Screening Methodologies

High-throughput screening (HTS) and virtual ligand screening (VLS) have been instrumental in the initial identification of hit compounds for CBP/p300. nih.govnih.gov VLS, in particular, has been successfully employed to identify novel chemical matter by docking large compound libraries into the crystal structure of the p300 HAT domain. nih.govacs.org This structure-based approach led to the discovery of C646, a pyrazolone-containing small molecule that acts as a competitive inhibitor of p300. nih.govnih.gov Another VLS campaign, based on a hypothesis of conformational changes in the enzyme upon substrate binding, identified a unique hydantoin (B18101) screening hit that was later optimized into the spiro oxazolidinedione A-485. acs.org

In addition to VLS, HTS of proprietary and commercial compound libraries has been a valuable tool. acs.orgmdpi.com For instance, screening a library of compounds originally synthesized for targeting lysine-specific demethylase 1 (LSD1) yielded hits for p300 inhibitors due to the sequence similarity of their respective histone substrates. acs.org More recently, DNA-encoded library technology (DELT) has been used in conjunction with HTS to identify novel, highly potent proline-based p300/CBP inhibitors. nih.govacs.org These screening methodologies provide the starting points for further chemical refinement.

Structure-Activity Relationship (SAR) Studies for Enhanced Biological Efficacy

Once initial hits are identified, structure-activity relationship (SAR) studies are crucial for optimizing their potency, selectivity, and drug-like properties. nih.govresearchgate.net This iterative process involves systematically modifying the chemical structure of a compound and evaluating the impact on its biological activity. For example, the optimization of the initial hydantoin hit that led to A-485 involved introducing conformational restraint through spirocyclization and adding a urea group, which significantly improved potency. acs.org

Further SAR studies on the spirohydantoin scaffold focused on addressing issues like poor permeability by replacing moieties like the urea group. nih.gov The exploration of different substituents on the core scaffold has led to compounds with enhanced cellular potency and improved pharmacokinetic profiles. acs.org For instance, fluorination of metabolic "soft spots" in proline-based inhibitors was explored to reduce clearance and improve cellular potency. nih.govacs.org These detailed SAR investigations are essential for transforming initial screening hits into highly effective and biologically stable chemical probes and potential therapeutic agents.

Selectivity Profiling of this compound Against Related Bromodomain Proteins and Other Acetyltransferases

A critical aspect of developing a useful chemical probe or therapeutic agent is ensuring its selectivity for the intended target over other related proteins. For CBP/p300 inhibitors, this involves assessing their activity against other acetyltransferases and proteins containing bromodomains, which are known to recognize acetylated lysine residues. nih.govedpsciences.org

This compound (Compound 5d) has been identified as a selective inhibitor of p300 and CBP, with reported IC50 values of 0.07 µM and 1.755 µM for p300 and CBP, respectively. medchemexpress.com This demonstrates a degree of selectivity for p300 over CBP.

The development of other potent CBP/p300 inhibitors has also placed a strong emphasis on selectivity. For example, compound 12, a potent inhibitor of p300/CBP, showed high selectivity for these two HATs over PCAF and Myst3, even at high concentrations. nih.gov Similarly, the inhibitor C646 was found to be selective against other acetyltransferases examined in initial studies. nih.gov The compound A-485 also demonstrated high selectivity for p300/CBP. nih.gov

Selectivity is often assessed against a panel of related proteins. For instance, inhibitors have been tested against other bromodomain-containing proteins, such as those in the BET family (e.g., BRD4). pnas.orgaacrjournals.org While some CBP/p300 inhibitors show some cross-reactivity with BET bromodomains, others have been developed with high selectivity, which is crucial for minimizing off-target effects. pnas.orgaacrjournals.orgresearchgate.net The detailed selectivity profiling of inhibitors like this compound is essential to validate their on-target activity and to understand their potential biological consequences.

Data Tables

Table 1: IC50 Values of Select CBP/p300 Inhibitors

| Compound | p300 IC50 | CBP IC50 | Reference |

| This compound (Compound 5d) | 0.07 µM | 1.755 µM | medchemexpress.com |

| A-485 | 2.6 nM (for CBP) | 9.8 nM | thno.org |

| C646 | 400 nM (Ki) | - | nih.govnih.govresearchgate.net |

| Compound 12 | 620 nM | 1.2 µM | nih.gov |

| B026 | 1.8 nM | 9.5 nM | thno.orgacs.org |

Note: IC50 is the half maximal inhibitory concentration. Ki is the inhibitory constant. nM is nanomolar and µM is micromolar.

Molecular Mechanisms of Action of Cbp/p300 in 21

Direct Inhibition of CBP/p300 Histone Acetyltransferase (HAT) Catalytic Activity

CBP/p300-IN-21 functions as a potent and selective inhibitor of the HAT activity of both p300 and CBP. medchemexpress.com The enzymatic core of these proteins, the HAT domain, is responsible for transferring an acetyl group from acetyl-CoA to the lysine (B10760008) residues of substrate proteins. pnas.orgnih.gov this compound exerts its inhibitory effect by directly targeting this catalytic domain.

Research has demonstrated that this compound exhibits differential potency towards the two paralogs. It is significantly more potent against p300 compared to CBP. medchemexpress.com This selectivity is a key characteristic of this inhibitor. The mechanism of inhibition for similar small molecules often involves competition with the acetyl-CoA substrate for binding within the active site of the HAT domain. elifesciences.org This direct competitive inhibition prevents the acetylation of both histone and non-histone substrates, thereby blocking the downstream signaling cascades that rely on CBP/p300 HAT activity. patsnap.comelifesciences.org

| Target | IC50 (μM) |

|---|---|

| p300 | 0.07 |

| CBP | 1.755 |

Global and Locus-Specific Modulation of Histone Acetylation Marks

The primary role of CBP and p300 as histone acetyltransferases is to deposit acetyl marks on histone tails, which leads to a more relaxed chromatin structure and facilitates gene transcription. pnas.orgmdpi.com The inhibition of their HAT activity by this compound directly impacts the landscape of histone acetylation.

Impact on Histone H3 Lysine 18 Acetylation (H3K18Ac)

Histone H3 Lysine 18 acetylation (H3K18Ac) is a key epigenetic mark primarily deposited by CBP/p300. tandfonline.comtandfonline.com This modification is strongly associated with active gene transcription. Treatment with this compound leads to a discernible decrease in the global levels of H3K18Ac. medchemexpress.com Studies on other CBP/p300 inhibitors have shown that the reduction in H3K18ac can be observed at both promoter and enhancer regions of genes, indicating a widespread effect on chromatin architecture. elifesciences.org The loss of H3K18Ac contributes to a more condensed chromatin state, thereby repressing the expression of genes regulated by this mark.

Impact on Histone H3 Lysine 27 Acetylation (H3K27ac) at Promoters, Enhancers, and Super-Enhancers

Histone H3 Lysine 27 acetylation (H3K27ac) is another critical mark for transcriptional activation, found at promoters, enhancers, and super-enhancers. tandfonline.comthno.org CBP and p300 are the principal enzymes responsible for H3K27ac. aging-us.comnih.gov Inhibition of CBP/p300 by compounds like this compound has profound effects on H3K27ac levels, particularly at enhancer and super-enhancer regions. tandfonline.comelifesciences.org

Super-enhancers, which are large clusters of enhancers that drive the expression of key cell identity and oncogenes, are especially sensitive to the loss of CBP/p300 activity. thno.org The reduction of H3K27ac at these regulatory elements leads to the downregulation of critical genes involved in cancer cell proliferation and survival. thno.org While both p300 and CBP contribute to H3K27ac, studies suggest p300 may be the dominant acetyltransferase for this mark at enhancers in certain cell types. biorxiv.org The inhibition of CBP/p300 can lead to a redistribution of H3K27ac, with a more pronounced decrease at enhancers compared to promoters. elifesciences.orgbiorxiv.org This differential impact highlights the complex regulatory roles of CBP/p300 at distinct genomic locations.

Effects on Non-Histone Protein Acetylation and Associated Cellular Functions

Beyond histones, CBP and p300 acetylate a vast array of non-histone proteins, thereby regulating their activity, stability, and protein-protein interactions. tandfonline.comnih.gov These substrates include transcription factors, DNA repair proteins, and signaling molecules. By inhibiting CBP/p300, this compound can disrupt a multitude of cellular functions.

For instance, the acetylation of transcription factors like p53, MYC, and GATA-1 by CBP/p300 can enhance their DNA-binding activity. thno.org Similarly, the acetylation of other proteins can influence their nuclear localization and stability. nih.gov The inhibition of CBP/p300 can therefore lead to decreased activity of tumor suppressors or altered function of oncogenic proteins. For example, the acetylation of the NF-κB subunit RelA is required for its full activation, and inhibition of p300 can suppress this activity. elifesciences.org

| Protein Target | Function Modulated by Acetylation | Potential Consequence of Inhibition |

|---|---|---|

| p53 | Enhanced DNA binding and co-activator recruitment. mdpi.com | Reduced tumor suppressor activity. |

| MYC | Enhanced DNA-binding activity. thno.org | Downregulation of oncogenic pathways. |

| GATA-1 | Enhanced DNA-binding activity. thno.org | Altered hematopoietic differentiation. |

| RelA (NF-κB) | Full transcriptional activation. elifesciences.org | Suppression of inflammatory responses. |

| HIF-1α | Transcriptional activation in response to hypoxia. mdpi.compnas.org | Inhibition of tumor growth in hypoxic conditions. mdpi.com |

Disruption of Transcriptional Co-activator Function and Gene Regulatory Networks

CBP and p300 act as central hubs in gene regulatory networks, interacting with over 400 other proteins to orchestrate gene expression programs. nih.govnih.gov They function as scaffolds, bringing together transcription factors and the basal transcription machinery to initiate transcription. tandfonline.comnih.gov The inhibition of CBP/p300's HAT activity by this compound disrupts this co-activator function.

The reduction in histone acetylation at promoters and enhancers diminishes the recruitment of other co-activators, such as BRD4, which binds to acetylated lysines. thno.org This leads to the suppression of transcriptional elongation. elifesciences.org Consequently, the expression of genes within specific regulatory networks is altered. For example, in castration-resistant prostate cancer, CBP/p300 are crucial for androgen receptor signaling and the expression of oncogenes like MYC. thno.org In multiple myeloma, the viability of cancer cells is dependent on the CBP/p300-mediated expression of the transcription factor IRF4 and its target, c-MYC. mdpi.com By inhibiting CBP/p300, this compound can dismantle these oncogenic gene regulatory networks, leading to the suppression of tumor growth. medchemexpress.com Studies have shown that CBP and p300 can regulate distinct gene sets, highlighting their non-redundant roles in controlling cellular processes like myogenesis. nih.gov

Cellular and Preclinical Pharmacological Efficacy of Cbp/p300 in 21

Antineoplastic Effects of CBP/p300-IN-21 in Preclinical Cancer Models

Research has demonstrated that the inhibition of CBP/p300 can effectively suppress the proliferation and viability of various cancer cells. CBP/p300 are essential for the transcription of genes that drive cell growth and survival. mdpi.comnih.gov Their inhibition leads to a reduction in the expression of key oncogenes like MYC, which is critical for the proliferation of many cancer types, including hematological malignancies and prostate cancer. mdpi.comaacrjournals.org

Studies using small molecule inhibitors of CBP/p300 have shown a marked decrease in cancer cell viability. For instance, both genetic knockdown (using siRNA) and pharmacological inhibition of CBP/p300 have been shown to inhibit the proliferation of prostate cancer cell lines. aacrjournals.org This effect is not limited to prostate cancer, as similar results have been observed in breast cancer, lung cancer, and leukemia cells. thno.orgaacrjournals.orgresearchgate.net The inhibition of the CBP/p300 bromodomain, a key protein interaction module, is crucial for repressing the viability of myeloma cells. mdpi.com

The table below summarizes the inhibitory effects of CBP/p300 inhibition on the proliferation of various cancer cell lines.

| Cell Line | Cancer Type | Effect of CBP/p300 Inhibition | Reference |

| LNCaP | Prostate Cancer | Inhibition of androgen-induced proliferation | aacrjournals.org |

| 22Rv1 | Prostate Cancer | Reduced cell growth | nih.gov |

| C4-2 | Prostate Cancer | Reduced cell growth | nih.gov |

| MCF-7 | Luminal Breast Cancer | Inhibition of estrogen-induced proliferation | researchgate.net |

| T-47D | Luminal Breast Cancer | Inhibition of estrogen-induced proliferation | researchgate.net |

| A549 | Non-Small Cell Lung Cancer | Growth arrest | nih.govnih.gov |

| H1975 | Non-Small Cell Lung Cancer | Sensitivity to inhibition despite resistance to other drugs | nih.gov |

| Various | Acute Myeloid Leukemia | Reduced clonogenic potential and growth arrest | thno.orgnih.gov |

| SKES1, A4573, TC71 | Ewing Sarcoma | Significant decrease in cell viability | nih.gov |

| 5637, T24 | Bladder Cancer | Impaired cell proliferation | ijbs.com |

Inhibition of CBP/p300 not only halts cancer cell proliferation but also actively induces cell death through apoptosis and cell cycle arrest. nih.govaacrjournals.org The mechanism often involves the downregulation of critical survival genes and the upregulation of pro-apoptotic factors. aacrjournals.orgaacrjournals.org For example, in CBP-deficient cancer cells, the inhibition of the remaining p300 paralog leads to G1-S phase cell-cycle arrest followed by apoptosis. aacrjournals.orgaacrjournals.org This synthetic lethal approach highlights the dependency of certain cancers on p300 for survival. aacrjournals.orgaacrjournals.orgnih.gov

The induction of apoptosis is often mediated through the c-Myc oncogene. aacrjournals.org Depletion of p300 in CBP-deficient cells results in reduced histone acetylation at the MYC promoter, leading to its downregulation and subsequent apoptosis. aacrjournals.org Furthermore, CBP/p300 inhibition has been shown to induce apoptosis in bladder cancer cells and acute myeloid leukemia cells. thno.orgnih.govijbs.com The activation of caspase-3, a key executioner caspase in apoptosis, has been observed following combined CBP and p300 suppression in bladder cancer cells. ijbs.com

The anticancer effects of CBP/p300 inhibition observed in vitro have been successfully translated into in vivo preclinical models. This compound has been shown to inhibit the growth of 4T1 breast cancer tumors in mice. medchemexpress.com The 4T1 tumor is a highly aggressive and metastatic mouse model of breast cancer.

In broader studies of CBP/p300 inhibitors, significant tumor growth inhibition has been reported in various xenograft models. For instance, a p300-HAT inhibitor, C646, suppressed the growth of CBP-deficient lung and hematopoietic cancer cells in vivo. aacrjournals.org Similarly, another CBP/p300 inhibitor, A-485, effectively inhibited tumor growth in a castration-resistant prostate cancer xenograft model. mdpi.com These findings underscore the therapeutic potential of targeting CBP/p300 in a variety of cancer types.

Induction of Cell Cycle Arrest and Apoptosis

Modulation of Key Oncogenic Signaling Pathways

CBP/p300 are critical co-activators for the androgen receptor (AR), a key driver of prostate cancer. nih.govaacrjournals.orgbohrium.commdpi.com They enhance AR-mediated transcription of genes involved in cell growth and survival. nih.gov The interaction between CBP/p300 and AR is crucial for the stability and activity of the AR protein. mdpi.com

Inhibition of CBP/p300 has been shown to disrupt AR signaling in both androgen-sensitive and castration-resistant prostate cancer (CRPC). mdpi.comaacrjournals.org Small molecule inhibitors targeting the CBP/p300 bromodomain block the transcriptional activity of AR and the expression of its target genes. aacrjournals.org This leads to a reduction in the growth of CRPC, a stage of the disease that is notoriously difficult to treat. aacrjournals.org Knockdown of CBP and p300 in CRPC cell lines has been demonstrated to decrease the expression of both full-length AR (AR-FL) and its splice variants (like AR-V7), which are often associated with therapy resistance. nih.gov

The table below details the effects of CBP/p300 inhibition on key components of the AR signaling pathway.

| Target | Effect of CBP/p300 Inhibition | Cancer Model | Reference |

| AR expression | Decreased AR protein levels | PTEN-deficient prostate cancer cells, CRPC cell lines | nih.govmdpi.com |

| AR target genes (e.g., KLK3, TMPRSS2) | Decreased expression | Androgen-sensitive and castration-resistant prostate cancer cells | aacrjournals.orgnih.govmdpi.com |

| AR transcriptional activity | Inhibition | Prostate cancer cells | aacrjournals.org |

| C-MYC expression | Downregulation | Castration-resistant prostate cancer cell lines | nih.gov |

Similar to their role in prostate cancer, CBP/p300 are essential co-activators for the estrogen receptor-alpha (ERα), the primary driver of luminal breast cancer. bohrium.commdpi.comfrontiersin.org They facilitate ERα-mediated transcription of genes that promote tumor growth. researchgate.netmdpi.comnih.gov

Pharmacological inhibition of CBP/p300 has been shown to effectively block ERα function. researchgate.netfrontiersin.orgnih.gov Inhibitors targeting the HAT domain or the bromodomain of CBP/p300 can downregulate ERα expression and suppress estrogen-induced expression of oncogenes like c-Myc and Cyclin D1. researchgate.netnih.gov This leads to the inhibition of proliferation in ER+ breast cancer cell lines. researchgate.netnih.gov Mechanistically, CBP/p300 inhibitors have been found to suppress H3K27 acetylation at the enhancers of ERα target genes, thereby providing a clear mechanism for their action. nih.gov

MYC Oncogene Regulation

The MYC family of oncogenes, particularly c-MYC, are pivotal drivers of cellular proliferation and are frequently deregulated in a wide variety of human cancers. The transcriptional activity of MYC is dependent on its interaction with co-activators, including the histone acetyltransferases (HATs) CBP and p300. These co-activators play a dual role in regulating MYC function. Firstly, they are recruited to the promoters of MYC target genes, where they acetylate histones, leading to a more open chromatin structure and enhanced transcription. Secondly, CBP/p300 can directly acetylate the MYC protein itself, which has been shown to increase its stability and transcriptional potency. mdpi.comnih.govnih.gov

CBP and p300 are recruited to the promoters of MYC-regulated genes, such as those involved in cell cycle progression, metabolism, and ribosome biogenesis. mdpi.com The interaction between MYC and CBP/p300 is crucial for the transactivation of these target genes. nih.govnih.gov For instance, p300 is recruited by MYC to the promoter of the human telomerase reverse transcriptase (hTERT) gene, a critical factor in cellular immortalization. nih.gov Inhibition of CBP/p300 has been demonstrated to down-regulate the expression of important oncogenes, including MYC. thno.org In models of bladder cancer and acute myeloid leukemia, the combined inhibition of CBP and p300 has been shown to suppress cell proliferation and induce apoptosis by reducing c-Myc expression. thno.orgijbs.com This highlights the therapeutic potential of targeting the CBP/p300-MYC axis in cancers dependent on this oncogene.

Specifically, the interaction between MYC and CBP/p300 can be complex. While CBP/p300 act as co-activators for MYC-mediated transcription, MYC can also antagonize the recruitment of p300 by other transcription factors, such as MIZ-1, thereby switching their function from activators to repressors. mdpi.com This intricate regulation underscores the central role of CBP/p300 in fine-tuning MYC's transcriptional program.

Preclinical Findings on CBP/p300 and MYC Regulation

| Cancer Model | Key Findings | Reference |

|---|---|---|

| Bladder Cancer | Combined inhibition of CBP and p300 suppressed cell proliferation and induced apoptosis by decreasing c-Myc expression. | ijbs.com |

| Acute Myeloid Leukemia | CBP/p300 HAT inhibitor B026 down-regulated MYC oncogene expression and blocked leukemia cell proliferation. | thno.org |

| Castration-Resistant Prostate Cancer | CBP and p300 up-regulate androgen receptor signaling and activate the transcription of oncogenes such as MYC. | thno.org |

| Human Cancer Cells | p300 is recruited by Myc to the promoter of the endogenous human telomerase reverse transcriptase (hTERT) gene. | nih.gov |

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is fundamental to embryonic development, tissue homeostasis, and cellular proliferation. mdpi.com Its aberrant activation is a well-established driver in several cancers, including colorectal, liver, and prostate cancers. mdpi.com The transcriptional co-activators CBP and p300 are key modulators of this pathway. Upon Wnt signaling, β-catenin accumulates in the nucleus and associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate target gene expression. researchgate.net CBP and p300 are recruited as co-activators to this complex, enhancing the transcriptional output. researchgate.netpnas.org

Interestingly, CBP and p300 appear to have distinct, non-redundant roles in regulating Wnt/β-catenin signaling. The binding of CBP to β-catenin tends to activate genes associated with cellular self-renewal and proliferation, a critical aspect of cancer stem cell biology. mdpi.com In contrast, the association of p300 with β-catenin is more linked to the activation of genes involved in cellular differentiation. mdpi.com This suggests that the balance between CBP and p300 activity can influence cell fate decisions.

Disruption of the interaction between CBP and β-catenin has been shown to promote differentiation in stem and progenitor cells. mdpi.com Furthermore, reducing cellular levels of p300 leads to a decrease in β-catenin/TCF transcriptional activity and inhibits β-catenin-mediated cellular transformation. mdpi.compnas.org In some contexts, CBP and p300 can also act as inhibitors of Wnt signaling by binding directly to TCF, highlighting a bimodal and evolutionarily conserved role for these co-activators in regulating the pathway. embopress.org

Role of CBP/p300 in the Wnt/β-catenin Pathway

| Interaction | Functional Outcome | Cellular Context | Reference |

|---|---|---|---|

| CBP binding to β-catenin | Activates genes for cellular self-renewal and proliferation | Cancer stem cell biology | mdpi.com |

| p300 binding to β-catenin | Activates genes involved in differentiation | General cellular processes | mdpi.com |

| Disruption of CBP/β-catenin interaction | Activates differentiation | Stem and progenitor cells | mdpi.com |

| Reduction of p300 levels | Decreases β-catenin/TCF transcription and transformation | Cancer models | mdpi.compnas.org |

| CBP/p300 binding to TCF4 | Can inhibit Wnt signaling | Human colorectal cancer cell line | embopress.org |

Hypoxia-Inducible Factor (HIF-1α) Pathway

The cellular response to low oxygen levels, or hypoxia, is primarily mediated by the hypoxia-inducible factor (HIF) family of transcription factors, with HIF-1α being a key player. mdpi.commdpi.com Hypoxia is a common feature of the tumor microenvironment and is associated with tumor progression, angiogenesis, and therapeutic resistance. plos.org Under hypoxic conditions, HIF-1α stabilizes, translocates to the nucleus, and dimerizes with HIF-1β. This complex then recruits the co-activators CBP and p300 to the promoter regions of target genes, known as hypoxia response elements (HREs), to activate their transcription. plos.orgersnet.orgnih.gov

The interaction between HIF-1α and CBP/p300 is critical for the transcriptional activation of a multitude of genes involved in adapting to hypoxic conditions, including those promoting angiogenesis (e.g., VEGF), glucose metabolism, and cell survival. mdpi.complos.org This interaction is tightly regulated by oxygen levels. In the presence of oxygen (normoxia), an asparaginyl hydroxylase called Factor Inhibiting HIF-1 (FIH-1) hydroxylates HIF-1α, which prevents its association with CBP/p300, thereby inhibiting its transcriptional activity. ersnet.orgnih.gov

Given the crucial role of the HIF-1α-CBP/p300 interaction in tumor survival and progression under hypoxic conditions, targeting this protein-protein interaction represents an attractive therapeutic strategy. plos.org Inhibiting this interaction can lead to the downregulation of HIF-1α-controlled gene expression, potentially suppressing tumor growth and angiogenesis. plos.org

CBP/p300 in the HIF-1α Pathway Under Hypoxia

| Component | Function | Regulatory Mechanism | Reference |

|---|---|---|---|

| HIF-1α | Key transcription factor in response to hypoxia. | Stabilizes under hypoxic conditions. | mdpi.commdpi.com |

| CBP/p300 | Transcriptional co-activators for the HIF-1 complex. | Recruited by HIF-1α to HREs of target genes. | ersnet.orgnih.gov |

| HIF-1α-CBP/p300 Interaction | Activates transcription of genes for angiogenesis, metabolism, and survival. | Essential for cellular adaptation to hypoxia. | mdpi.complos.org |

| FIH-1 | Inhibits the HIF-1α-CBP/p300 interaction under normoxia. | Hydroxylates HIF-1α, preventing CBP/p300 binding. | ersnet.orgnih.gov |

TGF-β/SMAD Pathway in Cellular Homeostasis and Disease Progression

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. The canonical TGF-β pathway involves the activation of SMAD transcription factors. Upon TGF-β stimulation, receptor-regulated SMADs (R-SMADs) like SMAD2 and SMAD3 are phosphorylated and form a complex with the common mediator SMAD4. This complex then translocates to the nucleus to regulate the transcription of target genes. nih.govnih.gov

CBP and p300 are crucial co-activators for SMAD-mediated transcription. nih.govcapes.gov.br They interact with the SMAD complex and are recruited to the promoters of TGF-β target genes. nih.govcapes.gov.br This recruitment leads to histone acetylation, which creates a more permissive chromatin environment for transcription. nih.gov Furthermore, CBP/p300 can directly acetylate SMAD proteins, such as SMAD2 and SMAD3, which enhances their DNA binding and transactivation potential. nih.govresearchgate.net

CBP/p300's Role in the TGF-β/SMAD Pathway

| Process | Mechanism of CBP/p300 Involvement | Functional Consequence | Reference |

|---|---|---|---|

| SMAD-mediated transcription | Recruited as co-activators by the SMAD complex to target gene promoters. | Enhances transcription of TGF-β target genes. | nih.govcapes.gov.br |

| Chromatin remodeling | Induce histone acetylation (e.g., H3K9/14Ac) at target promoters. | Increases chromatin accessibility for the transcriptional machinery. | nih.govphysiology.org |

| SMAD protein modification | Directly acetylate SMAD2 and SMAD3. | Increases the DNA binding and transactivation activity of SMADs. | nih.govresearchgate.net |

| Disease progression (e.g., diabetic nephropathy) | Mediate TGF-β1-induced expression of PAI-1 and p21. | Contributes to glomerular dysfunction. | nih.govphysiology.org |

Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a cornerstone of the immune system, regulating inflammatory responses, cell survival, and proliferation. nih.govmdpi.com Dysregulation of the NF-κB pathway is a hallmark of many inflammatory diseases and cancers. mdpi.com The transcriptional activity of NF-κB is significantly enhanced by the co-activators CBP and p300. nih.gov

Upon activation by various stimuli, such as inflammatory cytokines, the NF-κB transcription factor, most commonly the p50/RelA (p65) heterodimer, translocates to the nucleus. mdpi.com There, it binds to specific DNA sequences and recruits CBP/p300. plos.org This recruitment has two major consequences: first, CBP/p300 acetylate histones at the target gene promoters, facilitating transcriptional activation. Second, they directly acetylate NF-κB subunits, particularly RelA. nih.gov Acetylation of RelA enhances its DNA-binding affinity and transcriptional activity, leading to the upregulation of genes that promote cell survival, proliferation, and inflammation. nih.gov

There is also evidence of crosstalk between the NF-κB and Wnt/β-catenin pathways, which can be mediated by CBP. In some cellular contexts, Wnt/β-catenin signaling can selectively inhibit the expression of a proinflammatory subset of NF-κB target genes by reducing CBP-mediated acetylation of RelA. biologists.com This highlights the complex regulatory network in which CBP/p300 operate.

Involvement of CBP/p300 in the NF-κB Signaling Pathway

| Interaction/Modification | Functional Effect | Downstream Consequence | Reference |

|---|---|---|---|

| Recruitment of CBP/p300 by NF-κB | Co-activation of NF-κB target genes. | Enhanced transcription of genes for immunity, inflammation, and cell survival. | nih.govplos.org |

| CBP/p300-mediated acetylation of RelA (p65) | Increased DNA-binding affinity and transcriptional activity of NF-κB. | Upregulation of pro-survival and pro-inflammatory genes. | nih.gov |

| Crosstalk with Wnt/β-catenin signaling | Wnt signaling can reduce CBP-mediated acetylation of RelA. | Selective inhibition of proinflammatory NF-κB target genes. | biologists.com |

Impact on Immune Response Mechanisms in Preclinical Tumor Microenvironments

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and immune cells. The interplay between these components significantly influences tumor progression and response to therapy. CBP and p300 play a critical role in modulating the immune landscape within the TME. nih.gov

Inhibition of the CBP/p300 bromodomain has been shown to activate antitumor immunity. jci.orgnih.gov One key mechanism is the reduction of tumor-associated neutrophils (TANs), which are often immunosuppressive. jci.orgbiorxiv.org In preclinical models of triple-negative breast cancer (TNBC), a selective CBP/p300 bromodomain inhibitor reduced the accumulation of TANs and inhibited tumor growth. jci.orgnih.gov This was associated with a reduction in the abnormal differentiation and proliferation of neutrophil progenitors in the bone marrow. jci.orgnih.gov

Effects of CBP/p300 Inhibition on the Tumor Immune Microenvironment

| Immune Cell/Process | Effect of CBP/p300 Inhibition | Preclinical Model | Reference |

|---|---|---|---|

| Tumor-Associated Neutrophils (TANs) | Reduced accumulation and immunosuppressive function. | Triple-Negative Breast Cancer (TNBC) | jci.orgnih.govbiorxiv.org |

| Myeloid-Derived Suppressor Cells (MDSCs) | Converted from a suppressive to an inflammatory phenotype. | Colon and Breast Cancer | nih.gov |

| Regulatory T cells (Tregs) | Impaired function. | Colon and Breast Cancer | nih.gov |

| Cytotoxic T Lymphocytes (CTLs) | Increased infiltration and activation. | Triple-Negative Breast Cancer (TNBC) | jci.orgnih.gov |

| Tumor Cells | Induction of IFN response and increased MHC-I expression. | Triple-Negative Breast Cancer (TNBC) | jci.orgnih.gov |

Effects on DNA Damage Response (DDR) and Cell Cycle Checkpoints

The DNA damage response (DDR) is a sophisticated network of pathways that detects and repairs DNA lesions, thereby safeguarding genomic integrity. CBP and p300 are integral components of the DDR, influencing DNA repair, cell cycle checkpoint activation, and apoptosis. nih.gov Their activity is enhanced in response to DNA damage. nih.gov

CBP/p300 have been identified as critical mediators of DNA repair, particularly in the context of castration-resistant prostate cancer (CRPC). nih.gov They regulate the transcription of genes involved in DNA replication, cell cycle control, and various DNA repair processes. nih.gov Mechanistically, CBP/p300 facilitate the repair of double-strand breaks (DSBs) through the homologous recombination (HR) pathway by regulating the expression of key HR factors. nih.gov

Inhibition or depletion of CBP/p300 has significant effects on cell cycle progression, often leading to a G2/M arrest, which is a hallmark of an activated DNA damage checkpoint. nih.govresearchgate.net This cell cycle arrest is coupled with an impaired ability to repair DNA damage, rendering cancer cells more sensitive to genotoxic agents like chemotherapy and radiation. researchgate.net For instance, in colorectal cancer cells, the loss of p300 can alter the balance between cell cycle arrest and apoptosis following DNA damage, by affecting the p53-mediated induction of target genes like p21 and PUMA. molonc.ca Furthermore, p300/CBP interact with and activate ATR, a key kinase in the DNA replication checkpoint, highlighting their role in responding to replication stress. researchgate.net

Role of CBP/p300 in DNA Damage Response and Cell Cycle Control

| Process | Function of CBP/p300 | Consequence of Inhibition/Loss | Reference |

|---|---|---|---|

| DNA Double-Strand Break Repair | Regulate the expression of homologous recombination (HR) factors. | Decreased HR efficiency and increased sensitivity to genotoxic agents. | nih.govresearchgate.net |

| Cell Cycle Progression | Essential for progression through the cell cycle. | G2/M arrest, particularly in the presence of DNA damage. | nih.govresearchgate.net |

| DNA Damage-Induced Apoptosis | Modulate p53-dependent transactivation of pro-apoptotic and cell cycle arrest genes. | Altered balance between apoptosis and cell cycle arrest (e.g., blunted p21 activation, increased PUMA). | molonc.ca |

| Replication Stress Response | Interact with and activate the ATR kinase. | Defects in the cell cycle checkpoint induced by stalled DNA replication. | researchgate.net |

Broader Biological Roles of Cbp/p300 Inhibition and Potential Preclinical Applications

Regulation of Autophagy Processes

CBP/p300 are master regulators of autophagy, a cellular process essential for degrading and recycling cellular components to maintain homeostasis. biologists.comnih.gov They can influence autophagy at multiple stages, from initiation to the final fusion of autophagosomes with lysosomes. biologists.com

The regulatory role of CBP/p300 in autophagy is complex, with evidence suggesting both positive and negative control depending on the context and the specific substrates being acetylated. For instance, p300-mediated acetylation of key autophagy proteins like BECN1 and PIK3C3, which are part of the essential PIK3C3 complex 1, can inhibit the initiation of autophagy by reducing the complex's activity. biologists.com Conversely, the p300/CBP-associated factor (PCAF), another acetyltransferase, has been shown to induce autophagy in hepatocellular carcinoma cells, suggesting a complex interplay between different acetyltransferases in regulating this process. nih.gov

Inhibition of CBP/p300 can, therefore, modulate autophagy, a mechanism that has been explored in preclinical cancer studies. For example, the selective CBP/p300 HAT inhibitor A-485 was found to cause growth arrest in non-small cell lung cancer (NSCLC) cells by activating the autophagic pathway, which ultimately led to cellular senescence. nih.gov Interestingly, in this context, disrupting the induced autophagy led to apoptotic cell death, highlighting the intricate balance between these cellular processes. nih.gov In another study related to myocardial ischemia-reperfusion injury, downregulation of PCAF was found to inhibit excessive autophagy in cardiomyocytes, suggesting a protective effect. medsci.org

The table below summarizes key autophagy-related proteins and their regulation by CBP/p300 acetylation.

| Protein | Role in Autophagy | Effect of CBP/p300 Acetylation | Reference |

| BECN1 | Autophagy initiation (part of PIK3C3 complex 1) | Inhibition of PIK3C3 complex activity | biologists.com |

| PIK3C3 | Autophagy initiation (part of PIK3C3 complex 1) | Inhibition of PIK3C3 complex activity | biologists.com |

| STX17 | Autophagosome-lysosome fusion | Acetylation by CBP (not p300) decreases its interaction with SNAP29, suppressing fusion. | biologists.combiologists.com |

Influence on Mitochondrial Stress Response and Longevity Pathways

CBP/p300 are evolutionarily conserved nodes that play a critical role in the mitochondrial unfolded protein response (UPRmt), a key cellular defense mechanism against mitochondrial stress, and are linked to longevity. nih.govnih.govresearchgate.net The UPRmt is activated when mitochondrial function is compromised, leading to the expression of genes that help restore mitochondrial homeostasis, such as chaperones and proteases. frontiersin.org

Studies in the nematode C. elegans have identified cbp-1, the worm ortholog of CBP/p300, as an essential regulator of the UPRmt. nih.govnih.govresearchgate.net CBP-1 acts systematically to induce a wide range of UPRmt genes, contributing to beneficial outcomes like reduced aggregation of amyloid-β and extension of lifespan. nih.gov Mechanistically, CBP-1 functions downstream of histone demethylases and upstream of key UPRmt transcription factors like ATFS-1. nih.govresearchgate.net

In mammalian cells, inhibition of CBP/p300 has been shown to disrupt the UPRmt. nih.govnih.gov The CBP/p300 acetyltransferase activity inhibitor A-485, for instance, strongly suppresses the transcription of key UPRmt genes in human liver cancer cells (HepG2). nih.gov Conversely, forced expression of p300 is sufficient to activate the UPRmt in mammalian cells. nih.govnih.gov This highlights a conserved mechanism where CBP/p300 determines the mitochondrial stress response and promotes health and longevity. nih.govnih.gov

The table below details the role of CBP/p300 in mitochondrial stress and longevity.

| Process | Role of CBP/p300 | Effect of Inhibition | Key Findings | Reference |

| Mitochondrial Unfolded Protein Response (UPRmt) | Essential regulator, induces a broad spectrum of UPRmt genes. | Disrupts and attenuates UPRmt activation. | CBP-1 (worm ortholog) is crucial for UPRmt and lifespan extension in C. elegans. Inhibition in mammalian cells suppresses UPRmt gene transcription. | nih.govnih.govresearchgate.net |

| Cardiac Aging | Promotes a glycolytic metabolic state by activating the Hk2 gene enhancer. | Reverts glycolysis upregulation, improves heart contractility, and blunts cardiac decline. | Inhibition before aging onset in mice led to a more aerobic metabolism and improved cardiac function. | ahajournals.org |

| Longevity | Positively affects lifespan and aging. | Reduced expression shortens lifespan. | Studies in C. elegans show that while cbp-1 knockdown decreases overall lifespan, it enhances the heat shock response. Lifespan extension through dietary restriction requires CBP/p300. | frontiersin.orgaging-us.com |

Involvement in Stem Cell Plasticity and Differentiation (Preclinical Contexts)

CBP and p300 are pivotal in determining stem cell fate, balancing the critical processes of self-renewal and differentiation. pnas.orgnih.gov Their inhibition or dysregulation can significantly impact the plasticity and differentiation potential of various types of stem cells, a finding consistently observed in preclinical studies. researchgate.net

In the context of hematopoietic stem cells (HSCs), CBP and p300 have distinct, non-redundant roles. pnas.orgnih.gov A full dose of CBP is crucial for HSC self-renewal, the process by which stem cells create more stem cells. pnas.orgresearchgate.net In contrast, p300 is essential for proper hematopoietic differentiation, the process by which HSCs give rise to all mature blood cell lineages. pnas.orgresearchgate.net This demonstrates that despite their high degree of homology, these two proteins have individuated functions in stem cell biology. pnas.org

Pharmacological inhibition of CBP/p300 has been shown to affect stem cell differentiation across different lineages. For example, studies using the small-molecule inhibitor GNE-781 in rats and dogs revealed marked effects on thrombopoiesis (platelet production) and evidence of inhibited differentiation of erythroid, granulocytic, and lymphoid cells. researchgate.net These findings strongly suggest a critical role for CBP/p300 in the differentiation of hematopoietic stem cells. researchgate.net

The influence of CBP/p300 extends to other types of stem cells as well. In human trophoblast stem cells (TSCs), which are crucial for placenta development, pharmacological inhibition of CBP/p300 blocks their differentiation into both extravillous trophoblast (EVT) and syncytiotrophoblast (STB) lineages. pnas.orgnih.govnih.gov Specific knockdown experiments revealed that EP300 (p300), but not CREBBP (CBP), is required for this differentiation process. pnas.orgnih.gov Similarly, in the context of neural stem cells (NSCs), CBP and p300 play unique roles in the differentiation of neural lineages, and their combined ablation severely compromises cell division. nih.gov

Furthermore, disrupting the interaction between CBP and β-catenin, a key signaling molecule, can activate differentiation in stem and progenitor cells, including human pluripotent stem cells. mdpi.com This suggests that targeting specific interactions of CBP/p300 could be a strategy to guide stem cell fate. mdpi.compnas.org

The table below summarizes the preclinical findings on the role of CBP/p300 in stem cell biology.

| Stem Cell Type | Role of CBP | Role of p300 | Effect of Inhibition/Ablation | Reference |

| Hematopoietic Stem Cells (HSCs) | Crucial for self-renewal. | Essential for proper differentiation. | Inhibition affects differentiation of multiple blood cell lineages. | pnas.orgnih.govresearchgate.netresearchgate.net |

| Trophoblast Stem Cells (TSCs) | Not essential for differentiation. | Required for differentiation into EVT and STB lineages. | Pharmacological inhibition blocks differentiation into both lineages. | pnas.orgnih.govnih.gov |

| Neural Stem Cells (NSCs) | Involved in proper differentiation of neurons and oligodendrocytes. | Involved in proper differentiation of neurons and oligodendrocytes; crucial for astrocyte lineage. | Combined ablation compromises cell division; individual ablation leads to divergent differentiation trajectories. | nih.gov |

| Embryonic Stem Cells (ESCs) | β-catenin/CBP-mediated transcription is critical for maintaining pluripotency. | β-catenin/p300-mediated transcription initiates differentiation. | Targeting the switch from CBP to p300 coactivator usage can maintain pluripotency. | pnas.org |

Investigative Methodologies and Advanced Techniques in Cbp/p300 in 21 Research

In Vitro Experimental Approaches

Enzymatic Assays for HAT Activity Quantification (e.g., IC50 determination)

Enzymatic assays are fundamental in determining the inhibitory potential of CBP/p300-IN-21 against its target histone acetyltransferases (HATs), p300 and CBP. These assays directly measure the enzymatic activity of the HAT domain. nih.gov A common method involves the use of a recombinant HAT domain of human p300 and a histone H3 (1-21) peptide substrate. nih.gov The inhibitory concentration 50 (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by half, is a key parameter derived from these assays.

For this compound, also referred to as compound 5d in some studies, the IC50 values have been determined to be 0.07 µM for p300 and 1.755 µM for CBP, indicating it is a selective inhibitor of p300 and CBP. medchemexpress.com Another potent inhibitor, compound 12, demonstrated an IC50 of 620 nM against p300-HAT. nih.gov In comparison, other inhibitors like A-485 have shown IC50 values of 9.8 nM for the p300-BHC domain and 2.6 nM for the CBP-BHC domain in a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. researchgate.net Similarly, the inhibitor CCS1477 has also been evaluated for its IC50 values in various cancer cell lines. e-century.us The selectivity of these inhibitors is often confirmed by testing them against other HATs like PCAF and GCN5, where they show significantly less or no inhibitory activity. nih.govelifesciences.org

IC50 Values of Various CBP/p300 Inhibitors

| Compound | Target | IC50 (µM) | Assay Type |

|---|---|---|---|

| This compound (Compound 5d) | p300 | 0.07 | Enzymatic Assay |

| This compound (Compound 5d) | CBP | 1.755 | Enzymatic Assay |

| Compound 12 | p300-HAT | 0.62 | Enzymatic Assay |

| A-485 | p300-BHC | 0.0098 | TR-FRET Assay |

| A-485 | CBP-BHC | 0.0026 | TR-FRET Assay |

| Pocenbrodib (B12395056) | CBP/p300 | ~1 | Cell-based Assay |

Cell-Based Functional Assays (e.g., CellTiter-Glo, Colony Forming Assays, 3D Spheroid Assays)

To understand the functional consequences of CBP/p300 inhibition by compounds like this compound, a suite of cell-based assays is employed. These assays assess the impact on cell viability, proliferation, and the ability of cells to grow in different culture formats.

CellTiter-Glo® Assay : This luminescent cell viability assay measures ATP levels, which is an indicator of metabolically active cells. promega.com It is frequently used to determine the effect of CBP/p300 inhibitors on the growth of cancer cell lines. aacrjournals.orgresearchgate.net For instance, the in vitro efficacy of the CBP/p300 inhibitor pocenbrodib was evaluated using CellTiter-Glo in enzalutamide-sensitive and -resistant prostate cancer cell lines. aacrjournals.orgresearchgate.net

Colony Forming Assays : This technique assesses the ability of a single cell to grow into a colony, providing a measure of its proliferative capacity and survival. The effect of CBP/p300 inhibitors on clonogenicity is often tested using this assay. e-century.usaacrjournals.orgresearchgate.net

3D Spheroid Assays : These assays utilize three-dimensional cell cultures that more closely mimic the in vivo tumor microenvironment. nih.gov The CellTiter-Glo® 3D Cell Viability Assay is specifically designed for determining cell viability in these larger spheroid structures. promega.com The efficacy of CBP/p300 inhibitors has been evaluated in 3D spheroid models of various cancers, including prostate cancer. aacrjournals.orgresearchgate.netresearcher.life

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Epigenomic Profiling

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique used to map the genome-wide binding sites of proteins, such as transcription factors and co-activators like p300 and CBP. aging-us.comtandfonline.com This method provides insights into how this compound might alter the epigenetic landscape.

ChIP-seq studies have shown that p300 and CBP binding sites are predominantly located at DNase I hypersensitive sites in both promoters and intergenic regions, which are characteristic of regulatory elements. tandfonline.com A vast majority of genomic regions are co-occupied by both p300 and CBP, suggesting largely overlapping functions. tandfonline.com The inhibition of CBP/p300 can lead to significant changes in histone acetylation marks, such as H3K27ac, at specific genomic loci. e-century.us For example, integrative analysis of ChIP-seq and RNA-seq data has revealed that changes in H3K27ac levels are associated with altered gene expression. e-century.usthno.org

Transcriptomic Analysis (RNA-Seq, RT-qPCR) for Gene Expression Changes

Transcriptomic analyses, including RNA-sequencing (RNA-seq) and reverse transcription-quantitative polymerase chain reaction (RT-qPCR), are crucial for understanding how the inhibition of CBP/p300 by compounds like this compound affects gene expression.

RNA-Seq : This high-throughput sequencing method provides a comprehensive, unbiased view of the entire transcriptome. It has been used to show that CBP and p300 expression correlates with genes involved in critical cellular processes. e-century.us Following treatment with CBP/p300 inhibitors, RNA-seq can identify global changes in gene expression, revealing the downstream pathways affected by the inhibitor. aacrjournals.orgresearchgate.netresearchgate.netplos.org

RT-qPCR : This technique is used to validate the findings from RNA-seq and to quantify the expression levels of specific genes of interest. e-century.usaacrjournals.orgresearchgate.netresearchgate.net For example, RT-qPCR has been used to confirm the downregulation of Androgen Receptor (AR) activity following treatment with a CBP/p300 inhibitor. aacrjournals.orgresearchgate.net

Transcriptomic Analysis Findings

| Technique | Key Finding | Associated Compound/Target |

|---|---|---|

| RNA-Seq | CBP/p300 expression correlates with genes in DNA repair pathways. | CBP/p300 |

| RNA-Seq | Downregulation of AR activity. | Pocenbrodib |

| RNA-Seq & RT-qPCR | Identified genes dependent on the RelA:CBP/p300 interaction. | RelA:CBP/p300 |

| RT-qPCR | Validation of gene expression changes identified by RNA-Seq. | Various CBP/p300 inhibitors |

Proteomic and Acetylomic Approaches for Protein Modification Analysis

Proteomic and acetylomic studies, often utilizing mass spectrometry, provide a global view of protein abundance and the landscape of protein acetylation. nih.govnih.govbiorxiv.org These approaches are vital for understanding the direct and indirect effects of CBP/p300 inhibition.

Quantitative proteomics can reveal a comprehensive map of acetylation sites regulated by CBP/p300. nih.govnih.gov Studies have shown that CBP/p300 acetylate thousands of sites on a wide range of proteins, including histones, signaling effectors, and transcriptional regulators. nih.govnih.gov Time-resolved acetylome analyses have identified a subset of CBP/p300-regulated sites with very rapid turnover, highlighting a dynamic balance between acetylation and deacetylation. nih.govnih.gov Inhibition of CBP/p300 can lead to a reduction in acetylation levels of both histone and non-histone proteins, which can be quantified by these methods. aacrjournals.org

Molecular Interaction Studies (e.g., Bromodomain Binding Assays)

Molecular interaction studies are essential for characterizing the binding of inhibitors to specific domains of CBP/p300, such as the bromodomain. The bromodomain is a protein domain that recognizes acetylated lysine (B10760008) residues, and its interaction with chromatin is crucial for the function of p300/CBP. edpsciences.orgpnas.orgresearchgate.net

Bromodomain binding assays can determine the affinity and selectivity of inhibitors for the CBP/p300 bromodomain. edpsciences.org For example, the inhibitor CBP30 has been shown to have marked molecular specificity for the bromodomains of CBP and p300 compared to other bromodomains. pnas.org Cocrystal structures of inhibitors bound to the bromodomain can provide detailed molecular insights into the mechanism of inhibition, revealing key interactions, such as hydrogen bonds with specific residues like Asn1168. edpsciences.orgpnas.org These studies are critical for the rational design and optimization of more potent and selective CBP/p300 inhibitors.

In Vivo Preclinical Models for Efficacy Assessment

The transition from in vitro characterization to in vivo analysis is a critical step in the preclinical evaluation of any potential therapeutic agent. For the chemical compound this compound, a selective inhibitor of the histone acetyltransferases (HATs) p300 and CBP, in vivo models are indispensable for understanding its efficacy, mechanism of action, and potential as an anticancer agent in a complex biological system. The primary methodologies for this assessment involve the use of various animal models, each offering unique advantages in mimicking human cancer. These models include genetically engineered mouse models (GEMMs), xenograft models in immunodeficient rodents, and patient-derived xenograft (PDX) models.

Genetically Engineered Mouse Models (GEMMs)

Genetically engineered mouse models (GEMMs) are designed to recapitulate human cancer by introducing specific genetic alterations that drive tumorigenesis in an immunocompetent host. ashpublications.org These models are highly valuable for studying tumor initiation, progression, and the interaction between the tumor and the native immune system. ashpublications.org The genes encoding p300 (EP300) and CBP (CREBBP) are known to be involved in development and cancer, and their deletion in mice has been shown to have significant physiological effects, underscoring their importance. nih.gov

As of the current scientific literature, specific studies evaluating the efficacy of this compound in genetically engineered mouse models have not been reported. Research has focused on other types of in vivo models to determine the compound's initial efficacy.

Subcutaneous and Orthotopic Xenograft Models in Immunodeficient Rodents

Xenograft models, which involve the implantation of human or murine cancer cells into immunodeficient rodents, are a foundational tool in preclinical oncology research. nih.govaltogenlabs.com Subcutaneous models, where cancer cells are injected under the skin, are widely used due to their simplicity, cost-effectiveness, and ease of monitoring tumor growth. nih.gov Orthotopic models involve implanting cancer cells into the corresponding organ of origin, which can better replicate the tumor microenvironment and metastatic patterns of human cancer. nih.govmedchemexpress.com

The in vivo antitumor activity of this compound was evaluated using a subcutaneous xenograft model. aacrjournals.org In a study by Zhong X, et al., researchers utilized the 4T1 murine breast cancer cell line, which is known for its aggressive growth and metastatic potential, to establish tumors in mice. aacrjournals.org This model served to provide initial proof-of-concept for the compound's ability to inhibit tumor growth in a living organism. aacrjournals.org The findings demonstrated that this compound effectively suppresses the growth of 4T1 tumors. aacrjournals.org

| Model Type | Cell Line | Host Animal | Key Finding | Reference |

|---|---|---|---|---|

| Subcutaneous Xenograft | 4T1 (Murine Breast Carcinoma) | Mouse | This compound was shown to inhibit the growth of established 4T1 tumors. | aacrjournals.org |

The study also highlighted that this compound decreases the level of H3K18Ac, a key histone acetylation mark, confirming its mechanism of action in the in vivo setting. aacrjournals.org There is currently no publicly available information regarding the evaluation of this compound in orthotopic xenograft models.

Patient-Derived Xenograft (PDX) Models in Preclinical Settings

Patient-derived xenograft (PDX) models are created by directly transplanting fresh tumor tissue from a patient into an immunodeficient mouse. biorxiv.orgresearchgate.net These models are considered to have high clinical relevance because they retain the histological and genetic characteristics of the original human tumor, including its heterogeneity. biorxiv.orgresearchgate.netthemarkfoundation.org PDX models are a powerful platform for testing the efficacy of targeted therapies and for biomarker development. biorxiv.org

Based on a review of the available scientific literature, there are no published studies on the use of this compound in patient-derived xenograft models. The preclinical evaluation of this compound has, to date, been documented using cell line-derived xenograft models.

Emerging Therapeutic Strategies and Future Research Directions for Cbp/p300 Inhibition

Rational Design of Combination Therapies with CBP/p300-IN-21 and Other Targeted Agents

To enhance therapeutic efficacy and overcome potential resistance, researchers are actively investigating the combination of CBP/p300 inhibitors with other anticancer agents. nih.gov The rationale behind these combination strategies is to target multiple, often complementary, signaling pathways involved in tumor growth and survival.

AR Antagonists: In prostate cancer, the androgen receptor (AR) is a key driver of disease progression. aacrjournals.org CBP and p300 act as co-activators for the AR, making their inhibition a promising strategy to block AR-dependent transcription. nih.govaacrjournals.org Combining CBP/p300 inhibitors with AR antagonists like enzalutamide (B1683756) could offer a dual-pronged attack on AR signaling. urotoday.com Preclinical studies have shown that targeting both CBP/p300 and AR can lead to synergistic effects in suppressing the growth of castration-resistant prostate cancer (CRPC). nih.govresearchgate.net The development of orally active p300/CBP degraders has demonstrated potent tumor growth inhibition in CRPC models and synergy with AR antagonists. nih.gov

BET Bromodomain Inhibitors: Bromodomain and extra-terminal (BET) proteins, such as BRD4, are epigenetic readers that also play a critical role in oncogene transcription. scienceopen.com Combining CBP/p300 inhibitors with BET inhibitors has shown synergistic effects in various cancers, including leukemia and NUT midline carcinoma. researchgate.netnih.govresearchgate.net This combination can lead to a more profound and durable suppression of key oncogenes like MYC. researchgate.net The dual inhibition of CBP/p300 and BET bromodomains by compounds like NEO2734 has demonstrated potent anti-tumor activity. scienceopen.comresearchgate.net Acute resistance to BET inhibitors can be mediated by p300 coactivation, suggesting that a combination approach could prevent or overcome this resistance mechanism. ashpublications.org

Chemotherapy and Radiotherapy: Preclinical evidence suggests that CBP/p300 inhibitors can enhance the efficacy of traditional cancer treatments like chemotherapy and radiotherapy. nih.govthno.org For instance, the CBP/p300 inhibitor C646 has been shown to synergize with doxorubicin (B1662922) in leukemia cells. aacrjournals.org In prostate cancer models, combining CBP/p300 inhibition with DNA-damaging agents, including radiation and cisplatin, resulted in enhanced growth suppression. urotoday.com The mechanism behind this synergy often involves the role of CBP/p300 in DNA damage repair pathways. urotoday.comresearchgate.net By inhibiting CBP/p300, cancer cells may become more susceptible to the DNA-damaging effects of chemotherapy and radiation.

| Combination Agent | Rationale | Potential Effect | Cancer Type (Preclinical) |

| AR Antagonists (e.g., Enzalutamide) | Dual targeting of AR signaling pathway. CBP/p300 are AR co-activators. nih.govaacrjournals.org | Synergistic suppression of tumor growth. nih.gov | Castration-Resistant Prostate Cancer (CRPC) nih.gov |

| BET Bromodomain Inhibitors (e.g., OTX015) | Co-targeting of key transcriptional regulators. researchgate.net | Synergistic inhibition of oncogene expression (e.g., MYC). researchgate.net | Leukemia, NUT Midline Carcinoma researchgate.netresearchgate.net |

| Chemotherapy (e.g., Doxorubicin, Cisplatin) | Sensitization of cancer cells to DNA damage. urotoday.comaacrjournals.org | Enhanced cancer cell death and tumor growth inhibition. urotoday.com | Leukemia, Prostate Cancer urotoday.comaacrjournals.org |

| Radiotherapy | Impairment of DNA damage repair mechanisms. urotoday.com | Increased sensitivity of tumors to radiation. | Prostate Cancer urotoday.com |

Development and Application of CBP/p300 Proteolysis Targeting Chimeras (PROTACs) as an Alternative Therapeutic Modality

Proteolysis Targeting Chimeras (PROTACs) represent an innovative therapeutic strategy that induces the degradation of target proteins rather than just inhibiting them. mdpi.com This approach offers several potential advantages over traditional inhibitors, including the ability to target proteins that have been considered "undruggable" and the potential for a more sustained and potent biological effect. mdpi.comedpsciences.org

PROTACs are bifunctional molecules that simultaneously bind to a target protein (in this case, CBP or p300) and an E3 ubiquitin ligase. mdpi.com This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. researchgate.net Several research groups have successfully developed PROTACs that target CBP/p300 for degradation. researchgate.netresearchgate.netacs.org

For example, PROTACs based on the CBP/p300 HAT inhibitor A-485, such as JQAD1, have been shown to effectively degrade p300. researchgate.netrsc.org Another PROTAC, dCBP-1, potently downregulates MYC levels and leads to a near-complete loss of H3K27 acetylation, effects that are not fully replicated by inhibitor-based approaches. rsc.org More recently, peptide-based PROTACs targeting the CH1 domain of p300 have been developed, offering potential for increased specificity. nih.gov The development of orally active p300/CBP PROTACs has shown potent tumor growth inhibition in preclinical models of CRPC. nih.gov

The PROTAC approach is a viable strategy for targeting CBP/p300 in cancers like lymphoma and prostate cancer, with some compounds demonstrating low-micromolar antiproliferative activity. nih.govresearchgate.net

| PROTAC | Based On | E3 Ligase Ligand | Key Findings |

| dCBP-1 | Not specified | Not specified | Potently downregulates MYC; near complete loss of H3K27ac. rsc.org |

| JQAD1 | A-485 (HAT inhibitor) | Not specified | Shows preferred degradation selectivity towards p300. nih.govrsc.org |

| Compound 1 | C646 (catalytic inhibitor) | Thalidomide (Cereblon ligand) | Exhibits low-micromolar antiproliferative activity in lymphoma cell lines. researchgate.net |

| dCE-2 | In-house bromodomain inhibitor | Pomalidomide (CRBN ligand) | Potent and efficient CBP PROTAC with a bias for CBP degradation over EP300. acs.org |

| Peptide-based PROTAC | Peptide targeting CH1 domain | Not specified | First peptide-based PROTAC targeting p300. nih.gov |

| CBPD-409 | GNE-049 (bromodomain inhibitor) | Not specified | Orally active; triggers potent growth inhibitory effect in prostate cancer models. biorxiv.org |

Identification and Validation of Predictive Biomarkers for Response to CBP/p300 Inhibition

A crucial aspect of advancing targeted therapies into the clinic is the identification of predictive biomarkers to select patients who are most likely to benefit from the treatment. For CBP/p300 inhibitors, research is ongoing to identify such biomarkers.

Potential biomarkers could include the expression levels of CBP or p300 themselves, as their overexpression has been linked to poor outcomes in some cancers. urotoday.com The expression of CBP/p300-regulated genes, such as certain AR target genes, could also serve as a pharmacodynamic or predictive biomarker. mdpi.com

Furthermore, the mutational status of genes within pathways regulated by CBP/p300 may predict sensitivity. For example, tumors with certain DNA damage repair (DDR) mutations might be more susceptible to the combination of CBP/p300 inhibitors and PARP inhibitors. urotoday.com In castration-resistant prostate cancer, low levels of SIRT2, a deacetylase, are associated with a shorter response to androgen receptor signaling inhibitors, suggesting that the acetylation status regulated by CBP/p300 could be a valuable biomarker. nih.gov

Circulating tumor cells (CTCs) are also being explored as a minimally invasive source for biomarker analysis, allowing for the monitoring of treatment response and resistance over time. nih.gov A recent study demonstrated the feasibility of measuring activated p300/CBP in CTCs from prostate cancer patients. nih.govoncotarget.com

Investigation of Mechanisms of Acquired Resistance to this compound and Strategies to Overcome Them

As with many targeted therapies, acquired resistance is a significant clinical challenge. mdpi.com Understanding the mechanisms by which cancer cells become resistant to CBP/p300 inhibitors is essential for developing strategies to overcome it.

One potential mechanism of resistance to CBP/p300 catalytic inhibitors is altered acetyl-CoA metabolism. rsc.orgresearchgate.net Since these inhibitors often compete with acetyl-CoA for binding to the HAT domain, an increase in intracellular acetyl-CoA levels could potentially overcome the inhibitory effect. mdpi.com

Another potential resistance mechanism involves the activation of compensatory signaling pathways. For instance, cancer cells might upregulate alternative survival pathways to bypass their dependency on CBP/p300-mediated transcription. The development of resistance to BET inhibitors has been shown to involve increased transcriptional plasticity mediated by p300, suggesting a complex interplay that could also be relevant for resistance to CBP/p300 inhibitors themselves. ashpublications.org

Strategies to overcome resistance could include:

Combination Therapies: As discussed in section 7.1, combining CBP/p300 inhibitors with drugs that target potential escape pathways is a primary strategy. nih.govurotoday.com

PROTACs: The use of PROTACs to induce protein degradation rather than just inhibition may be able to overcome some resistance mechanisms that arise from inhibitor binding site mutations or increased substrate competition. edpsciences.org

Targeting Downstream Effectors: Identifying and targeting key downstream effectors of CBP/p300 that are critical for the resistant phenotype could provide another avenue for treatment.

Exploration of Novel Preclinical Indications and Disease Contexts for this compound and Related Compounds

While much of the focus for CBP/p300 inhibitors has been on cancers like prostate cancer and hematological malignancies, their role in other diseases is an active area of investigation. thno.orgmdpi.com

Other Cancers: The fundamental role of CBP/p300 in regulating transcription suggests that their inhibitors could be effective in a wide range of cancers. tandfonline.com For example, preclinical studies have shown antineoplastic effects of CBP/p300 inhibition in gastrointestinal stromal tumor (GIST) cells. spandidos-publications.com There is also a rationale for exploring their use in breast cancer, particularly hormone-receptor-positive subtypes where they co-activate the estrogen receptor. mdpi.com

Non-Oncological Diseases: The functions of CBP and p300 extend beyond cancer. They are implicated in various cellular processes, including inflammation, apoptosis, and cell differentiation. tandfonline.combiologists.com This suggests potential therapeutic applications in other disease areas. For example, dysregulation of CBP/p300 has been linked to neurodegenerative diseases, and fine-tuning their HAT activity may be neuroprotective. embopress.org There is also evidence for their involvement in autophagy, a process implicated in numerous human disorders, including aging and neurodegeneration. biologists.com The development of small-molecule activators of CBP/p300 has even been shown to promote neurogenesis and extend memory duration in adult mice, highlighting the diverse therapeutic possibilities of modulating this pathway. nih.gov

Q & A

Q. What is the molecular mechanism of CBP/p300-IN-21 in modulating epigenetic regulation?

this compound selectively inhibits the histone acetyltransferase (HAT) activity of p300 (IC50 = 0.07 μM) and CBP (IC50 = 1.755 μM), with a 25-fold selectivity for p300 over CBP. This inhibition reduces acetylation of histone H3 at lysine 18 (H3K18Ac), a biomarker of HAT activity. Researchers can validate target engagement via Western blotting for H3K18Ac levels in treated cell lines or tumor models .

Q. What validated in vitro and in vivo models are used to study this compound’s antitumor effects?

The compound has been tested in the 4T1 murine breast cancer model, showing dose-dependent tumor growth inhibition. In vitro, studies use cancer cell lines with high p300/CBP dependency (e.g., hematologic malignancies). Researchers should include controls for baseline H3K18Ac levels and monitor off-target effects using inactive structural analogs .

Q. How can researchers quantify this compound’s target engagement in biochemical assays?

Use HAT activity assays with recombinant p300/CBP and histone substrates (e.g., H3 peptides). Measure IC50 values via fluorescence-based acetyltransferase kits or radiometric assays. Cellular activity can be confirmed by monitoring H3K18Ac reduction using immunoblotting or immunofluorescence .

Advanced Research Questions

Q. How to resolve discrepancies in reported IC50 values between p300 and CBP isoforms?

Variability may arise from assay conditions (e.g., substrate concentration, buffer composition) or isoform-specific cofactor requirements. To address this, standardize assays using identical protocols for both isoforms and validate results with orthogonal methods (e.g., thermal shift assays or cellular H3K18Ac quantification) .

Q. What experimental controls are critical when assessing off-target effects of this compound?

Include:

- Negative controls : Inactive analogs (e.g., CBP/p300-IN-16, IC50 >2 μM for HAT activity) to isolate HAT-specific effects .

- Genetic controls : siRNA knockdown of p300/CBP to compare phenotypic outcomes with pharmacological inhibition .

- Pathway controls : Monitor acetylation of non-target histones (e.g., H3K27Ac) to rule out broad HAT inhibition .

Q. How to optimize dosing regimens for this compound in in vivo tumor studies?

Pharmacokinetic (PK) parameters should guide dosing. For example, in the 4T1 model, administer the compound at 10–50 mg/kg daily via intraperitoneal injection, with plasma half-life and tissue distribution assessed via LC-MS/MS. Pair PK data with pharmacodynamic (PD) markers like tumor H3K18Ac suppression .

Q. How to interpret contradictory results in DNA damage repair studies involving this compound?

Contradictions may stem from cell type-specific dependencies or experimental endpoints. For example, in laser microirradiation assays, this compound delays DNA repair in p300-dependent cells but shows no effect in CBP-dominated contexts. Use isoform-selective inhibitors (e.g., CBP/p300-IN-16) and genetic knockouts to dissect isoform contributions .

Q. What are best practices for ensuring reproducibility in this compound studies?

- Protocol standardization : Detail buffer compositions, cell passage numbers, and assay timelines in supplementary materials .

- Data transparency : Report raw data (e.g., uncropped Western blots, numerical IC50 curves) in supporting information .

- Independent validation : Collaborate with external labs to replicate key findings using shared compound batches .

Methodological Guidance

- Data Analysis : Use tools like ImageJ for quantifying immunofluorescence signals (e.g., H3K18Ac intensity) and GraphPad Prism for dose-response curves. Include error bars representing SEM and statistical tests (e.g., ANOVA for multi-group comparisons) .

- Literature Review : Prioritize primary studies indexed in PubMed or Google Scholar over commercial databases. Cross-reference findings with structural analogs (e.g., CPI-637) to contextualize potency and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products